

Introduction: The Significance of 3-Amino-5-nitrobenz[d]isothiazole

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Compound of Interest

Compound Name: 5-Nitrobenzo[d]isothiazol-3-amine

Cat. No.: B3430556

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3-Amino-5-nitrobenz[d]isothiazole is a heterocyclic compound of significant interest in medicinal and materials chemistry. Its unique molecular architecture, featuring a fused bicyclic system with both electron-donating (amino) and electron-withdrawing (nitro) groups, makes it a valuable and versatile building block in organic synthesis.^[1] This compound serves as a crucial intermediate in the development of a wide array of biologically active molecules.^[1] Researchers leverage its structure for the synthesis of novel pharmaceuticals, particularly in the pursuit of anti-cancer and anti-infective agents, where it can be elaborated to interact with specific biological targets.^{[1][2]} Beyond its pharmaceutical applications, 3-Amino-5-nitrobenz[d]isothiazole is also utilized in the development of agrochemicals, high-performance dyes, and advanced polymer materials.^[1]

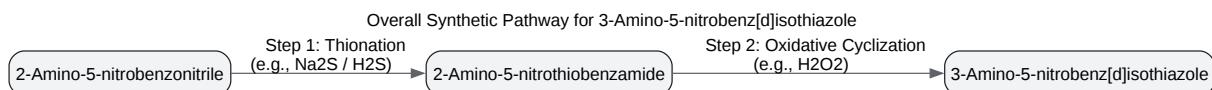
This application note provides a detailed, two-step protocol for the synthesis of 3-Amino-5-nitrobenz[d]isothiazole. The synthesis begins with the conversion of commercially available 2-amino-5-nitrobenzonitrile to an intermediate thioamide, followed by an oxidative cyclization to yield the final product. This guide is intended for researchers and scientists in drug development and organic synthesis, offering a comprehensive walkthrough of the procedure, mechanistic insights, safety protocols, and characterization data.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

- Thionation: Conversion of the nitrile group of 2-amino-5-nitrobenzonitrile into a thioamide group to form 2-amino-5-nitrothiobenzamide.

- Oxidative Cyclization: Intramolecular ring closure of the thioamide intermediate using an oxidizing agent to form the benz[d]isothiazole ring system.



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Caption: Overall two-step synthesis of the target compound.

Mechanistic Considerations

The key transformation is the intramolecular oxidative cyclization of 2-amino-5-nitrothiobenzamide. The reaction is believed to proceed via the oxidation of the sulfur atom in the thioamide group. This generates a reactive sulfenyl intermediate which is susceptible to nucleophilic attack by the adjacent aromatic amino group. Subsequent dehydration leads to the formation of the stable, aromatic isothiazole ring. The choice of a mild oxidizing agent like hydrogen peroxide is crucial to prevent over-oxidation or degradation of the starting material and product.^[3]

Materials and Equipment Reagents and Chemicals

Reagent	CAS No.	M.W. (g/mol)	Purity	Supplier
2-Amino-5-nitrobenzonitrile	10406-92-5	163.13	≥97%	Standard chemical suppliers
Sodium Sulfide Hydrate (Na ₂ S·xH ₂ O)	1313-82-2	78.04 (anhydrous)	≥98%	Standard chemical suppliers
Hydrogen Peroxide (30% w/w)	7722-84-1	34.01	30% aq. solution	Standard chemical suppliers
Methanol (MeOH)	67-56-1	32.04	ACS Grade	Standard chemical suppliers
Ethanol (EtOH)	64-17-5	46.07	ACS Grade	Standard chemical suppliers
Hydrochloric Acid (HCl)	7647-01-0	36.46	37% (conc.)	Standard chemical suppliers
Sodium Bicarbonate (NaHCO ₃)	144-55-8	84.01	≥99%	Standard chemical suppliers
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37	≥99%	Standard chemical suppliers

Laboratory Equipment

- Three-neck round-bottom flasks (250 mL, 500 mL)
- Reflux condenser and heating mantle
- Magnetic stirrer and stir bars

- Dropping funnel
- Thermometer
- Büchner funnel and vacuum flask
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Rotary evaporator
- pH paper or pH meter
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Melting point apparatus

Experimental Protocol

Part A: Synthesis of 2-Amino-5-nitrothiobenzamide

Dissolve 2-amino-5-nitrobenzonitrile in methanol in a 3-neck flask.

Add sodium sulfide solution dropwise at room temperature.

Heat mixture to reflux and monitor by TLC.

Cool, neutralize with HCl, and collect precipitate by filtration.

Use dried intermediate

Part B: Synthesis of 3-Amino-5-nitrobenz[d]isothiazole

Suspend thioamide intermediate in methanol.

Add 30% H₂O₂ dropwise while maintaining temp < 40°C.

Stir at room temperature until reaction completion (TLC).

Pour into ice water to precipitate the crude product.

Filter, wash with water, and dry the solid.

Recrystallize from ethanol to obtain pure product.

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Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of 2-Amino-5-nitrothiobenzamide (Intermediate)

- Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-amino-5-nitrobenzonitrile (16.3 g, 0.1 mol) in 200 mL of methanol. Stir the mixture at room temperature until all the solid has dissolved.
- Reagent Addition: In a separate beaker, prepare a solution of sodium sulfide hydrate (12.0 g, ~0.15 mol) in 50 mL of water. Transfer this solution to the dropping funnel. Add the sodium sulfide solution dropwise to the stirred methanolic solution over 30 minutes.
 - Causality Note: The dropwise addition helps to control any initial exotherm. Sodium sulfide acts as the sulfur source to convert the nitrile to a thioamide.
- Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 4-6 hours.
- Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting material spot indicates the completion of the reaction.
- Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 2M hydrochloric acid until the pH is approximately 7. A yellow-orange solid will precipitate.
 - Causality Note: Neutralization protonates the phenoxide-like intermediates and precipitates the less soluble thioamide product.
- Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
- Drying: Dry the collected solid under vacuum to a constant weight. The product, 2-amino-5-nitrothiobenzamide, should be an orange powder.

Part B: Oxidative Cyclization to 3-Amino-5-nitrobenz[d]isothiazole (Final Product)

- Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 2-amino-5-nitrothiobenzamide (9.85 g, 0.05 mol) in 100 mL of methanol. Stir the suspension vigorously at room temperature.
- Oxidant Addition: Slowly add 30% hydrogen peroxide (5.3 mL, ~0.055 mol) dropwise to the suspension over 20 minutes.^[3] Monitor the internal temperature and use an ice bath if necessary to keep it below 40°C.
 - Causality Note: Hydrogen peroxide is a potent but controllable oxidizing agent for this cyclization. Controlled addition is critical to prevent a runaway reaction and unwanted side products.
- Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The color of the suspension may change, and the reaction progress can be monitored by TLC.
- Product Precipitation: Once the reaction is complete, pour the reaction mixture into 400 mL of ice-cold water with stirring. The crude product will precipitate as a solid.
- Isolation: Collect the solid by vacuum filtration. Wash the filter cake with plenty of water (3 x 100 mL) to remove any unreacted reagents and soluble byproducts.
- Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature and then in an ice bath to form crystals.
- Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. This yields 3-Amino-5-nitrobenz[d]isothiazole as a yellow to brown crystalline powder.

Characterization and Data

The identity and purity of the synthesized 3-Amino-5-nitrobenz[d]isothiazole should be confirmed using standard analytical techniques.

Property	Expected Value
Appearance	Light yellow to brown powder/crystal
Molecular Formula	C ₇ H ₅ N ₃ O ₂ S ^[4]
Molecular Weight	195.20 g/mol ^[4]
Melting Point	~250 °C (with decomposition) ^[5]
¹ H NMR (DMSO-d ₆)	Expected peaks for aromatic protons and the amine protons. The exact shifts should be confirmed against a reference spectrum or by prediction software.
Purity (by Titration/HPLC)	>93-97% ^[5]

Safety Precautions and Waste Disposal

Strict adherence to safety protocols is mandatory.

- General Precautions: All manipulations should be performed inside a certified chemical fume hood.^{[6][7]}
- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene are recommended).^{[6][7][8]}
- Reagent-Specific Hazards:
 - Sodium Sulfide (Na₂S): Highly corrosive and hygroscopic.^[8] Contact with acids or moisture will release highly toxic, flammable, and foul-smelling hydrogen sulfide (H₂S) gas.^{[6][9]} Store in a cool, dry place away from acids and oxidizing agents.^{[6][9]} In case of a spill, do not use water; contain the spill with an inert material like sand or vermiculite and follow institutional guidelines for hazardous waste cleanup.^{[6][7]}
 - Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns. Keep away from flammable materials.
 - Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.

- Waste Disposal: All chemical waste, including residual reaction mixtures and solvent washes, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.^[7] Do not pour any waste down the drain.^[7]

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low Yield in Part A	Incomplete reaction.	Extend reflux time. Ensure the quality of the sodium sulfide, as it can degrade upon exposure to air and moisture.
Loss of product during work-up.	Ensure pH is properly adjusted to ~7 for maximum precipitation. Avoid excessive washing.	
Low Yield in Part B	Insufficient oxidation.	Ensure the hydrogen peroxide used is of the correct concentration and has not degraded. A slight excess can be used if needed.
Over-oxidation or side reactions.	Maintain strict temperature control (<40°C) during H ₂ O ₂ addition.	
Product is Impure	Incomplete reaction or side products.	Monitor the reaction closely with TLC to ensure full conversion.
Ineffective purification.	Ensure proper solvent choice and technique for recrystallization. A second recrystallization may be necessary.	

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